molecular formula C18H30N2O B14192632 4-(Dibutylamino)-N-(propan-2-yl)benzamide CAS No. 915230-57-8

4-(Dibutylamino)-N-(propan-2-yl)benzamide

Cat. No.: B14192632
CAS No.: 915230-57-8
M. Wt: 290.4 g/mol
InChI Key: UIWMDIFUHHOEEO-UHFFFAOYSA-N
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Description

4-(Dibutylamino)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dibutylamino group and an isopropyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylamino)-N-(propan-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with dibutylamine and isopropyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-(Dibutylamino)-N-(propan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylamino)-N-(propan-2-yl)benzamide: Similar structure but with phenyl groups instead of butyl groups.

    4-(Dimethylamino)-N-(propan-2-yl)benzamide: Similar structure but with methyl groups instead of butyl groups.

Uniqueness

4-(Dibutylamino)-N-(propan-2-yl)benzamide is unique due to the presence of the dibutylamino group, which imparts specific chemical and physical properties to the compound

Properties

CAS No.

915230-57-8

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4-(dibutylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H30N2O/c1-5-7-13-20(14-8-6-2)17-11-9-16(10-12-17)18(21)19-15(3)4/h9-12,15H,5-8,13-14H2,1-4H3,(H,19,21)

InChI Key

UIWMDIFUHHOEEO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C(=O)NC(C)C

Origin of Product

United States

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